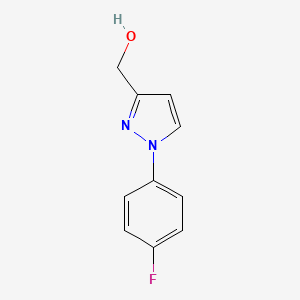

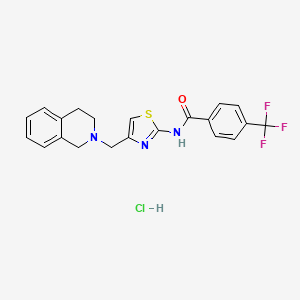

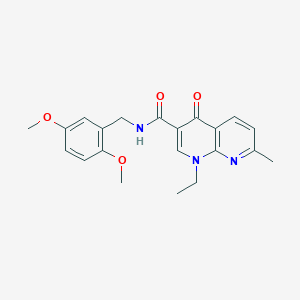

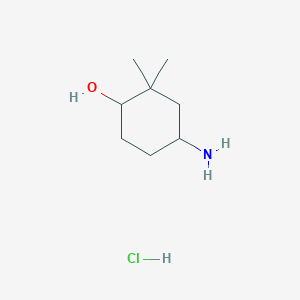

![molecular formula C11H7F2NO2 B2875591 3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-58-5](/img/structure/B2875591.png)

3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

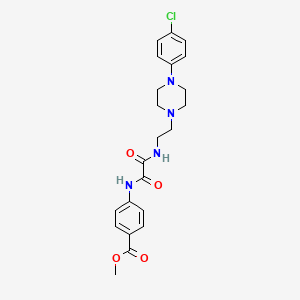

3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (3,5-Difluorophenyl-3-azabicyclohexane-2,4-dione) is a synthetic molecule that has been used in a variety of scientific research applications. It is a difluorinated derivative of 3-azabicyclohexane-2,4-dione, a cyclic keto-enol tautomer. 3,5-Difluorophenyl-3-azabicyclohexane-2,4-dione has been studied for its potential use in medicinal chemistry, organic synthesis, and as a potential drug candidate.

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Building Blocks

- The azabicyclo hexane derivatives have been identified as key building blocks for carbapenem nuclei, an important class of β-lactam antibiotics. Research by Katagiri et al. (1985, 1986) on 2-azabicyclo[2.2.0]hexane-3,5-dione demonstrated its synthesis and utility in creating 4-alkoxycarbonyl- or 4-alkylthiocarbonyl-methylazetidin-2-ones, which are precursors for these antibiotic compounds (Katagiri et al., 1985); (Katagiri et al., 1986).

Aromatase Inhibition for Cancer Therapy

- A study by Staněk et al. (1991) synthesized novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones and tested them for inhibition of human placental aromatase. This enzyme is pivotal in the conversion of androgens to estrogens, making these compounds potential candidates for endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Polymorphism in Pharmaceutical Chemistry

- The study of polymorphism, as seen in compounds like 3,5-bis(1,1-dimethylethyl)-5‘-phenylspiro[bicyclo[3.1.0]hex-3-ene-6,7‘-[6,8]dioxabicyclo[3.2.1]octane]-2,2‘-dione, is critical for understanding the different crystalline forms a drug can take. This can significantly affect its dissolution rate, stability, and bioavailability. Kumar et al. (2004) explored this phenomenon, which is vital for the pharmaceutical industry in optimizing drug formulations (Kumar et al., 2004).

Antitumor Activity and Drug Development

- The exploration of spirocyclic heterocycles containing 3-azabicyclo[3.1.0]hexane motifs for antitumor activity represents an ongoing interest in developing new therapeutic agents. Wang et al. (2021) developed a method for the synthesis of these compounds with potential biological significance, highlighting the broad applicability of 3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives in medicinal chemistry (Wang et al., 2021).

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2/c12-5-1-6(13)3-7(2-5)14-10(15)8-4-9(8)11(14)16/h1-3,8-9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQDYNPTIALTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)N(C2=O)C3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2875510.png)

![Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2875511.png)

![N-cyclopropyl-4-({5-[(phenylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2875512.png)

![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)

![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)

![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)